1,2,3,4-Benzenetetrol

説明

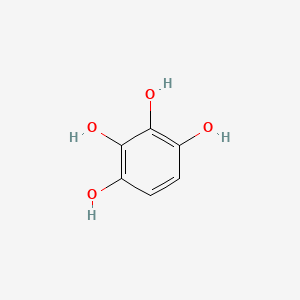

1,2,3,4-Benzenetetrol (C₆H₆(OH)₄) is a polyhydroxybenzene derivative with hydroxyl groups positioned at the 1, 2, 3, and 4 carbons of the benzene ring. Instead, the available data focus on its structural isomers, such as 1,2,4,5-Benzenetetrol and 1,2,3,5-Benzenetetrol, which are better characterized and widely used in applications ranging from coordination polymers to enzymatic reactions .

特性

CAS番号 |

642-96-6 |

|---|---|

分子式 |

C6H6O4 |

分子量 |

142.11 g/mol |

IUPAC名 |

benzene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H |

InChIキー |

VERMEZLHWFHDLK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1O)O)O)O |

正規SMILES |

C1=CC(=C(C(=C1O)O)O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following comparison is based on 1,2,4,5-Benzenetetrol and 1,2,3,5-Benzenetetrol , as these isomers are discussed in the provided evidence.

Structural Differences and Crystallography

Key Insight : The symmetry of 1,2,4,5-Benzenetetrol facilitates ordered π-π stacking and hydrogen-bonded networks, critical for forming stable supramolecular structures . In contrast, the asymmetric hydroxyl arrangement of 1,2,3,5-Benzenetetrol may hinder such ordered packing.

Stability and Functional Behavior

- 1,2,4,5-Benzenetetrol: Forms stable hydrates and co-crystals with 2,5-dihydroxy-1,4-benzoquinone. Its hydrogen-bonded network enhances thermal stability in COFs .

- 1,2,3,5-Benzenetetrol : Exhibits lower stability due to steric hindrance from adjacent hydroxyl groups (positions 2 and 3), limiting its utility in extended frameworks .

Q & A

Basic: What are the common synthetic routes for 1,2,4,5-Benzenetetrol derivatives?

A methodologically robust approach involves simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone using N-containing heterocycles (e.g., pyridine, acridine) in acetic anhydride. This yields tetraacetate derivatives like 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate, characterized via NMR, NMR, IR, and mass spectrometry . Intermediate complexes between amines and the quinone precursor are critical for mechanistic understanding.

Basic: How is the molecular structure of 1,2,4,5-Benzenetetrol characterized experimentally?

X-ray crystallography at 120 K reveals a triclinic space group with four independent molecules per asymmetric unit. Key features include:

- Hydrogen bonding networks : Each hydroxyl group acts as both donor and acceptor, forming cyclic patterns (e.g., distances: 2.67–2.76 Å).

- π-π stacking : Unique interactions between aromatic rings (centroid distances: 3.45–3.57 Å) stabilize the crystal lattice .

Complementary techniques like -NMR (hydroxyl proton shifts at δ 8.9–9.2 ppm) and FT-IR (O-H stretching at 3200–3400 cm) validate solution-phase behavior .

Advanced: How is 1,2,4,5-Benzenetetrol utilized in the development of fluorescent sensors?

1,2,4,5-Benzenetetrol-based metal-organic frameworks (MOFs) function as dual-functional sensors for detecting Fe and acetylacetone (acac) via fluorescence quenching. The ligand’s hydroxyl groups enable selective coordination to Fe, while acac disrupts π-π interactions, altering emission profiles. Sensitivity thresholds reach micromolar levels, validated through Stern-Volmer analysis and naked-eye detection under UV light .

Advanced: What role does 1,2,4,5-Benzenetetrol play in the design of covalent organic frameworks (COFs)?

As a linear monomer, it bridges porphyrin-boronic acid units to form 2D COFs with square-shaped pores (~2.1 nm diameter). These frameworks exhibit high crystallinity (PXRD -spacing: 3.5–4.0 Å) and stability, enabling integration into field-effect transistors for gas sensing. In coordination polymers, it links hafnium/zirconium nodes to create microporous structures with water-adsorption capacities exceeding 200 cm/g at 40% RH .

Advanced: How do intermolecular interactions influence the stability of 1,2,4,5-Benzenetetrol crystals?

The lattice stability arises from synergistic hydrogen bonding and π-π stacking:

- Hydrogen bonds : Form cyclic motifs (e.g., ) with angles >150°, creating a 3D network resistant to thermal disruption.

- π-π interactions : Offset stacking minimizes steric hindrance while maximizing electronic delocalization, critical for applications in conductive materials.

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with hydrogen bond dissociation energies (~25–30 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。